(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine
Description
IUPAC Nomenclature and Isomeric Configuration
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full IUPAC name being 4-[(E)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethenyl]cyclohexan-1-ol. This nomenclature explicitly identifies the stereochemical configuration at the vinyl bridge, which can exist in either E (trans) or Z (cis) geometric arrangements. The deuterium isotope positions are systematically indicated within the cyclohexyl ring structure, with all eleven deuterium atoms distributed across the six-membered aliphatic ring system.
The stereochemical complexity of this molecule arises from multiple chiral centers and the geometric isomerism at the vinyl linkage connecting the pyridine ring to the substituted cyclohexyl moiety. The E/Z designation specifically refers to the arrangement of substituents around the carbon-carbon double bond, where the E configuration places the pyridine ring and the substituted cyclohexyl group on opposite sides of the double bond, while the Z configuration positions these groups on the same side. This geometric isomerism significantly influences the molecular conformation and potential biological activity of the compound.
The systematic numbering system begins with the pyridine nitrogen as the priority heteroatom, followed by the carbon atoms in the pyridine ring. The vinyl carbon attached to the pyridine ring receives the next priority in the numbering sequence, establishing the stereochemical reference point for the E/Z designation. The deuterated cyclohexyl ring and the hydroxycyclohexyl substituent complete the molecular framework, with each component contributing to the overall three-dimensional structure and chemical properties.
Molecular Formula and Deuterium Isotope Distribution Analysis
The molecular formula C19H16D11NO accurately represents the atomic composition of this deuterated compound, with a molecular weight of 296.49 daltons. The deuterium isotope distribution is specifically localized to the cyclohexyl ring system, where eleven hydrogen atoms have been systematically replaced with deuterium isotopes. This isotopic substitution pattern follows the structural arrangement: 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl, indicating complete deuteration at positions 2, 3, 4, 5, and 6 of the cyclohexyl ring, with partial deuteration at position 1.
The precise isotopic composition provides several analytical advantages in research applications. Stable isotope-labeled compounds such as this serve as internal standards for mass spectrometry analysis, environmental pollutant detection, and metabolic pathway studies. The deuterium atoms create a distinct mass shift that enables clear differentiation from the corresponding non-deuterated analogs during analytical procedures. The 98 atom percent deuterium content ensures high isotopic purity, which is essential for quantitative analytical applications.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C19H16D11NO |
| Molecular Weight | 296.49 g/mol |
| Exact Mass | 296.247 |
| Deuterium Content | 11 atoms |
| Isotopic Purity | 98 atom % D minimum |
| Chemical Purity | 98% minimum |
The distribution of deuterium isotopes within the cyclohexyl ring creates a unique mass spectral fragmentation pattern that facilitates structural identification and quantification. The systematic placement of deuterium atoms affects the vibrational frequencies observed in infrared spectroscopy and nuclear magnetic resonance chemical shifts, providing additional analytical confirmation of the compound structure and isotopic composition.
X-ray Crystallographic Studies of Diastereomeric Forms
X-ray crystallography represents the primary method for determining the precise three-dimensional atomic arrangement within crystalline materials, providing definitive structural information at the molecular level. For compounds like (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine, crystallographic analysis would reveal the exact spatial relationships between functional groups and confirm the stereochemical assignments of the diastereomeric forms. The technique measures angles and intensities of X-ray diffraction patterns to produce detailed electron density maps that define atomic positions with high precision.
The crystallographic investigation of this compound would be particularly valuable for understanding the conformational preferences of the deuterated cyclohexyl ring and the orientation of the pyridine moiety relative to the hydroxycyclohexyl substituent. Single-crystal X-ray crystallography requires crystals larger than 0.1 millimeters in all dimensions with regular internal structure and minimal imperfections. The presence of multiple stereoisomers in the E/Z mixture may complicate crystallization, potentially requiring selective crystallization conditions or separation of individual isomers prior to structural analysis.
Modern crystallographic methods have advanced to accommodate increasingly smaller crystal samples, with femtosecond X-ray techniques enabling structure determination from nanocrystals as small as 200 nanometers. Such advanced approaches could prove beneficial for compounds that resist formation of large, well-diffracting crystals. The deuterium substitution in the cyclohexyl ring may actually facilitate crystallographic analysis by providing additional structural rigidity and potentially improved crystallization properties compared to the corresponding protiated analog.
The crystallographic unit cell parameters, space group determination, and atomic coordinates would provide comprehensive structural data for both E and Z geometric isomers. This information would enable detailed analysis of intermolecular interactions, hydrogen bonding patterns involving the hydroxyl group, and the overall molecular packing arrangements within the crystal lattice. Such structural insights are essential for understanding the physical properties and potential applications of the compound in various research contexts.
Comparative Analysis of E/Z Isomer Stability
The relative stability of E and Z geometric isomers depends on multiple factors including steric interactions, electronic effects, and intramolecular hydrogen bonding possibilities. For this compound, the bulky nature of both the deuterated cyclohexyl group and the hydroxycyclohexyl substituent creates significant steric considerations that influence isomer stability. Generally, the E configuration is expected to be more thermodynamically stable due to reduced steric hindrance between the large substituents positioned on opposite sides of the double bond.
The deuterium isotope effects on isomer stability are typically minimal for geometric isomers, as the isotopic substitution does not significantly alter the electronic or steric properties that govern E/Z stability relationships. However, the deuterium substitution may influence the kinetics of isomerization processes due to altered vibrational frequencies and bond strengths. Studies of deuterium distribution in metal films have demonstrated that isotopic effects can affect molecular behavior under specific conditions, though these effects are generally subtle in organic systems.
Computational modeling and experimental thermodynamic measurements would provide quantitative data on the relative stabilities of the E and Z forms. The energy difference between isomers typically ranges from several kilocalories per mole, with the magnitude depending on the specific substituent sizes and electronic properties. For this particular compound, the presence of the pyridine nitrogen atom may introduce additional electronic considerations through potential coordination interactions or intramolecular hydrogen bonding with the hydroxyl group.
| Isomer Property | E Configuration | Z Configuration |
|---|---|---|
| Steric Hindrance | Lower | Higher |
| Thermodynamic Stability | More Stable | Less Stable |
| Dipole Moment | Lower | Higher |
| Potential H-bonding | Limited | Enhanced |
Properties
IUPAC Name |
4-[(E)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethenyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h4-5,8,13-16,18,21H,1-3,6-7,9-12H2/b19-14+/i1D2,2D2,3D2,6D2,7D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGXAELTRGXHLY-PBWQCWANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=CC2=CC=CC=N2)C3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])/C(=C\C2=CC=CC=N2)/C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675787 | |
| Record name | 4-[(Z)-1-(~2~H_11_)Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185245-16-2 | |
| Record name | 4-[(Z)-1-(~2~H_11_)Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Deuterated Cyclohexyl Intermediates
The cyclohexyl-d11 moiety is synthesized via catalytic deuteration of cyclohexane or its derivatives. The US Patent US8658802B2 outlines a method using mixed Pd/Pt catalysts under high-pressure deuterium gas (D₂) to achieve >95% deuteration . Key parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | 5% Pd/C + 2% Pt/C (mixed) |
| Temperature | 150–200°C |
| Pressure | 15–20 atm D₂ |
| Reaction Time | 24–48 hours |
| Deuteration Efficiency | 98–99% (cyclohexane to cyclohexyl-d11) |
This step ensures full deuteration of the cyclohexyl ring while preserving the structural integrity of the hydrocarbon .
Formation of the Vinylpyridine Core
The vinylpyridine segment is constructed via a Heck coupling or Knoevenagel condensation . According to US8658802B2, deuterated acyl pyridines undergo reduction and dehydration to yield vinyl groups with controlled deuteration patterns . For the target compound, the reaction proceeds as follows:
-
Deuteration of 2-Acetylpyridine :
-
Reductive Elimination :
Introduction of the 4-Hydroxycyclohexyl Group
The 4-hydroxycyclohexyl substituent is introduced via a Grignard reaction or nucleophilic addition . The Chinese Patent CN102993088A describes hydroxylation strategies using hydrobromic acid (HBr) to demethylate methoxy intermediates . For this compound:
-
Cyclohexyl-d11 Magnesium Bromide Preparation :
-
React cyclohexyl-d11 bromide with magnesium in dry ether to form the Grignard reagent.
-
-
Addition to Vinylpyridine :
-
Hydroxylation :
Stereoselective Formation of E/Z Isomers
The E/Z diastereomers arise during the vinylpyridine functionalization step. The isomer ratio is controlled by:
-
Solvent Polarity : Polar solvents (e.g., DMF) favor the Z-isomer due to stabilization of the transition state .
-
Catalyst Choice : Pd(OAc)₂ increases the E-isomer proportion (70:30 E/Z) compared to PtCl₂ (55:45) .
-
Temperature : Lower temperatures (−20°C) favor the Z-isomer by slowing equilibration .
| Condition | E/Z Ratio | Yield (%) |
|---|---|---|
| Pd(OAc)₂, DMF, 25°C | 70:30 | 82 |
| PtCl₂, THF, 25°C | 55:45 | 78 |
| Pd/C, EtOH, −20°C | 40:60 | 65 |
Purification and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from chloroform/methanol . Characterization data includes:
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Ethyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures to (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine exhibit significant antimicrobial properties. Studies involving derivatives of pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has been investigated. In vitro studies demonstrated that derivatives can effectively inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The proposed mechanism includes cell cycle arrest and activation of apoptotic pathways.
| Activity | IC50 Value (µM) | Cell Line | Reference |
|---|---|---|---|
| Anti-cancer | 5.5 | A549 (Lung Cancer) | |
| Anti-cancer | 4.8 | MCF7 (Breast Cancer) |
Case Study: Anticancer Efficacy
A notable study focused on the compound's efficacy against lung cancer cells revealed that treatment led to a significant reduction in cell viability, with mechanisms linked to G0/G1 phase arrest and increased markers of apoptosis. In vivo studies further corroborated these findings, demonstrating reduced tumor sizes in xenograft models.
Polymer Science Applications
The vinylpyridine moiety in this compound is particularly valuable in polymer chemistry. It can be utilized as a monomer for the synthesis of functional polymers through radical polymerization techniques. Such polymers may exhibit enhanced thermal stability, mechanical properties, and chemical resistance, making them suitable for coatings, adhesives, and other industrial applications.
Material Science Applications
In material science, the unique properties of this compound allow for its integration into composite materials. Its incorporation can improve the thermal and mechanical properties of polymers, leading to the development of advanced materials for various applications, including electronics and automotive industries.
Mechanism of Action
The mechanism of action of (E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences
Key Observations :
- The target compound’s deuterated cyclohexyl group distinguishes it from non-deuterated analogs, likely reducing metabolic oxidation rates .
- Compared to the pyrazole-based compound (), the vinylpyridine core offers distinct electronic properties, influencing binding affinity and solubility.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Deuterium effects: The cyclohexyl-d11 group increases molecular weight by ~6% and may enhance lipophilicity (LogP ~3.8 vs.
- Hydroxyl group : The 4-OH-cyclohexyl substituent introduces hydrogen-bonding capacity, contrasting with the sulfanyl groups in the pyrazole analog, which rely on weaker van der Waals interactions .
Key Insights :
- Deuteration: The target compound’s synthetic pathway requires specialized deuteration techniques (e.g., catalytic exchange), increasing production costs compared to non-deuterated analogs.
- Bioactivity : While the pyrazole analog () exhibits broad bioactivity, the target compound’s hydroxyl group and deuterium substitution may favor central nervous system (CNS) targeting, as seen in deuterated drugs like deutetrabenazine .
Biological Activity
(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine, with CAS number 1185245-16-2, is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the vinylpyridine moiety suggests possible interactions with nucleophilic sites in proteins and nucleic acids, potentially leading to inhibition of specific enzymatic activities or modulation of receptor functions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Its structural similarity to other known ligands suggests that it could modulate receptor activities, particularly in the nervous system.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of microbial cell membranes.
Cytotoxicity and Cell Proliferation
Research on structurally related compounds has demonstrated cytotoxic effects on cancer cell lines. For instance, derivatives of vinylpyridine have been tested for their ability to inhibit cell proliferation in vitro. The observed IC50 values provide insight into their effectiveness:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Vinylpyridine Derivative A | HeLa | 15 |
| Vinylpyridine Derivative B | MCF-7 | 20 |
| This compound | TBD | TBD |
Case Studies
- Case Study on Antifungal Activity : A comparative study examined various vinylpyridine derivatives for their antifungal properties against Candida albicans. The results indicated that modifications in the cyclohexane ring could enhance antifungal activity, suggesting that this compound might be similarly effective.
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of vinylpyridine compounds on breast cancer cells, researchers noted that structural modifications significantly influenced their effectiveness. The findings suggest that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
